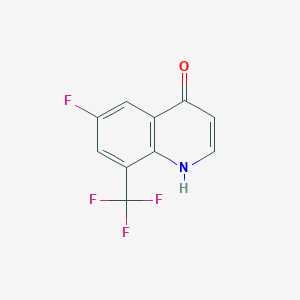

6-Fluoro-8-(trifluoromethyl)quinolin-4-ol

Description

Contextualization of the Quinoline (B57606) Scaffold in Contemporary Chemical and Biochemical Research

The quinoline scaffold, a fused bicyclic heterocycle containing a benzene (B151609) and a pyridine (B92270) ring, is a privileged structure in medicinal chemistry and drug design. rsc.orgnih.govnih.gov Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antimalarial properties. biointerfaceresearch.comnih.govwisdomlib.orgbenthamscience.com The versatility of the quinoline ring allows for functionalization at numerous positions, enabling the synthesis of a diverse library of compounds with varied biological activities. frontiersin.org This structural adaptability has made the quinoline nucleus a cornerstone in the development of numerous therapeutic agents. orientjchem.org

The significance of the quinoline scaffold is underscored by its presence in both natural products, such as the alkaloid quinine, and a multitude of synthetic drugs. biointerfaceresearch.com Marketed drugs containing the quinoline core, like chloroquine (B1663885) (antimalarial) and ciprofloxacin (B1669076) (antibacterial), are testaments to its therapeutic success. rsc.org The ongoing exploration of quinoline derivatives is driven by the need to address challenges such as drug resistance and the desire for more potent and selective therapeutic agents. rsc.org

Rationale for the Comprehensive Academic Investigation of 6-Fluoro-8-(trifluoromethyl)quinolin-4-ol

The specific academic interest in this compound stems from the strategic incorporation of fluorine and trifluoromethyl substituents onto the quinoline-4-ol core. The introduction of fluorine and fluorinated groups into drug candidates is a well-established strategy in medicinal chemistry to enhance a molecule's physicochemical and pharmacokinetic properties. nih.govresearchgate.net

The presence of a fluorine atom can significantly impact a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins. nih.govresearchgate.net Its high electronegativity and small size allow it to modulate the electronic properties of the molecule without causing significant steric hindrance. benthamscience.comingentaconnect.com Fluorine substitution can also influence the pKa of nearby functional groups, which is crucial for optimizing a drug's solubility and bioavailability. researchgate.net

The trifluoromethyl (CF3) group , in particular, is often used as a bioisosteric replacement for other chemical groups to improve a compound's pharmacological profile. acs.orgnih.govebi.ac.uknih.govacs.org The CF3 group is known to enhance lipophilicity, which can improve a molecule's ability to cross cell membranes. researchgate.net Furthermore, it can increase metabolic stability by blocking sites susceptible to oxidative metabolism. springernature.com The strong electron-withdrawing nature of the CF3 group can also influence the molecule's interaction with biological targets. researchgate.net

Given the established therapeutic potential of the quinoline-4-ol scaffold, the combined introduction of both a fluorine atom at the 6-position and a trifluoromethyl group at the 8-position in this compound represents a rational design strategy to create a novel compound with potentially enhanced biological activity and optimized drug-like properties.

Below is a data table of the key properties of this compound:

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C10H5F4NO |

| CAS Number | 1065092-53-6 |

Overview of Key Research Paradigms Applied to this compound Studies

While specific, in-depth research articles solely focused on this compound are not abundant in the public domain, the study of such a compound would typically involve a combination of synthetic, analytical, and computational research paradigms, as evidenced by studies on analogous quinoline derivatives.

Synthetic Methodologies: The synthesis of substituted quinolines can be achieved through various established methods. For a compound like this compound, synthetic routes would likely involve the construction of the quinoline ring system from appropriately substituted anilines and other precursors. researchgate.netrsc.orgnih.govresearchgate.net The synthesis of related fluorinated quinoline analogs has been reported, providing a foundation for the preparation of this specific derivative. nih.gov

Structural and Physicochemical Characterization: Once synthesized, a comprehensive characterization of the compound is essential. Standard analytical techniques employed for such purposes include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR would be used to elucidate the molecular structure and confirm the positions of the substituents. semanticscholar.orgresearchgate.netorientjchem.org

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the compound's identity. semanticscholar.orgresearchgate.netorientjchem.orgnih.gov

Infrared (IR) Spectroscopy: To identify the presence of key functional groups. semanticscholar.orgresearchgate.netorientjchem.org

X-ray Crystallography: To determine the precise three-dimensional arrangement of atoms in the solid state, providing valuable information about bond lengths, angles, and intermolecular interactions. nih.gov

Computational and In-Silico Studies: Computational modeling plays a crucial role in modern drug discovery and the study of novel compounds. For this compound, these research paradigms would likely include:

Molecular Docking: To predict the binding orientation and affinity of the compound to the active site of a biological target. nih.govnih.govtandfonline.com This helps in understanding the potential mechanism of action and in prioritizing compounds for further experimental testing.

Density Functional Theory (DFT) Studies: To calculate various electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which can provide insights into its reactivity and stability. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies: To correlate the structural features of a series of related compounds with their biological activities, aiding in the design of more potent analogs. researchgate.netnih.gov

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-8-(trifluoromethyl)-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F4NO/c11-5-3-6-8(16)1-2-15-9(6)7(4-5)10(12,13)14/h1-4H,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAEVTJJXRXWUFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C1=O)C=C(C=C2C(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F4NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of 6 Fluoro 8 Trifluoromethyl Quinolin 4 Ol

Strategic Approaches to the De Novo Synthesis of 6-Fluoro-8-(trifluoromethyl)quinolin-4-ol

Cyclocondensation and Annulation Reactions in this compound Scaffold Assembly

The assembly of the quinolin-4-ol ring system is classically achieved through several named cyclocondensation reactions. These time-tested methods offer robust pathways to the core structure, with the appropriate choice of starting materials being paramount. For the synthesis of this compound, the most logical starting material is 4-fluoro-2-(trifluoromethyl)aniline (B1265432), which already contains the requisite substituents on the benzene (B151609) ring.

One of the most prominent methods for the synthesis of 4-hydroxyquinolines is the Conrad-Limpach synthesis . nih.gov This reaction involves the condensation of an aniline (B41778) with a β-ketoester. nih.gov Under kinetically controlled conditions (lower temperatures), the reaction favors the formation of a 4-quinolone. researchgate.net For the target molecule, this would involve the reaction of 4-fluoro-2-(trifluoromethyl)aniline with a suitable β-ketoester, such as ethyl 4,4,4-trifluoroacetoacetate, followed by a thermal cyclization at high temperatures (around 250 °C) to yield the desired 4-hydroxyquinoline. nih.gov

Another powerful method is the Gould-Jacobs reaction , which utilizes an aniline and diethyl ethoxymethylenemalonate or a similar malonic ester derivative. nih.gov The initial reaction forms an anilidomethylenemalonate, which then undergoes thermal cyclization to afford a 4-hydroxyquinoline-3-carboxylate ester. Subsequent hydrolysis and decarboxylation would yield the target this compound. nih.gov

The Friedländer synthesis offers an alternative route, involving the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing a reactive α-methylene group. While less direct for a 4-hydroxyquinoline, modifications of this approach could potentially be employed.

A plausible synthetic route analogous to a known procedure for a similar compound, 2,8-Bis(trifluoromethyl)-4-quinolinol, involves the reaction of the appropriately substituted aniline with a β-ketoester in the presence of a dehydrating agent like polyphosphoric acid. This one-pot procedure can provide good yields of the desired quinolin-4-ol.

Table 1: Key Cyclocondensation Reactions for Quinolin-4-ol Synthesis

| Reaction Name | Key Reactants | Typical Conditions | Product |

|---|---|---|---|

| Conrad-Limpach Synthesis | Aniline, β-ketoester | 1. Condensation (often at room temp.); 2. Thermal cyclization (~250 °C) | 4-Hydroxyquinoline |

| Gould-Jacobs Reaction | Aniline, Diethyl ethoxymethylenemalonate | 1. Condensation; 2. Thermal cyclization; 3. Hydrolysis & Decarboxylation | 4-Hydroxyquinoline |

Introduction of Fluorine and Trifluoromethyl Moieties in this compound Synthesis

The most efficient strategy for the synthesis of this compound involves starting with precursors that already contain the fluorine and trifluoromethyl groups in the correct positions. Therefore, the synthesis of the key intermediate, 4-fluoro-2-(trifluoromethyl)aniline , is a critical first step. This aniline derivative can be prepared through various established methods in organofluorine chemistry.

The trifluoromethyl group is a strong electron-withdrawing group and can be introduced onto an aromatic ring through several methods, including trifluoromethylation of aryl halides or boronic acids using reagents like the Togni or Ruppert-Prakash reagents. The fluorine atom can be introduced via electrophilic fluorination or through a Sandmeyer-type reaction from a corresponding amino group.

By utilizing pre-functionalized starting materials, the challenges associated with the regioselective introduction of these groups onto a pre-formed quinoline (B57606) ring, which can be complicated by the directing effects of the existing ring system, are circumvented.

Regioselective Functionalization and Derivatization of the this compound Core

Once the this compound core is synthesized, its further functionalization allows for the generation of a library of derivatives with potentially modulated biological activities. The regioselectivity of these reactions is governed by the electronic properties of the substituents on the quinoline ring.

Nucleophilic and Electrophilic Substitutions on the Quinoline Ring of this compound

Electrophilic Aromatic Substitution: The quinoline ring system is generally deactivated towards electrophilic aromatic substitution, especially the pyridine (B92270) ring. The benzene ring is more susceptible to electrophilic attack, typically at positions 5 and 8. In the case of this compound, the situation is complex. The 4-oxo group (in the quinolone tautomer) is deactivating, while the 6-fluoro group is an ortho-, para-director but also deactivating. The 8-trifluoromethyl group is strongly deactivating and a meta-director. The interplay of these effects would likely direct incoming electrophiles to the C5 position, which is para to the activating (by resonance) but deactivating (by induction) fluoro group and meta to the trifluoromethyl group.

Nucleophilic Aromatic Substitution: The pyridine ring of quinolines is electron-deficient and can undergo nucleophilic aromatic substitution, particularly at the C2 and C4 positions, especially if a good leaving group is present. The 4-hydroxyl group of the target molecule can be converted into a better leaving group, such as a chloride or triflate, to facilitate nucleophilic substitution at the C4 position. The presence of the electron-withdrawing trifluoromethyl group at C8 would further activate the ring system towards nucleophilic attack.

Synthesis of this compound Conjugates and Bio-isosteres

The derivatization of the this compound core is crucial for exploring structure-activity relationships. This can involve the formation of conjugates or the introduction of bioisosteric replacements for existing functional groups.

The 4-hydroxyl group is a prime site for derivatization. It can be alkylated or acylated to form ethers and esters, respectively. Furthermore, it can be converted to a 4-aminoquinoline (B48711) derivative, a common pharmacophore in many bioactive molecules. For example, conversion of the hydroxyl to a chloro group followed by nucleophilic substitution with various amines can provide a diverse range of 4-aminoquinoline conjugates.

Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic profile. For the trifluoromethyl group, potential bioisosteres include the nitro group or other electron-withdrawing moieties. The fluorine atom could be replaced by other halogens or a cyano group. The development of such bioisosteres would require a de novo synthesis starting from appropriately substituted anilines.

Catalytic and Organocatalytic Applications in this compound Synthesis

Modern synthetic organic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of quinolines, including this compound, can benefit from such approaches.

Various Lewis acids, such as zinc chloride, iron(III) chloride, and scandium(III) triflate, have been shown to catalyze the Friedländer annulation and related cyclocondensation reactions for quinoline synthesis. These catalysts can activate the carbonyl groups towards nucleophilic attack and promote the cyclization and dehydration steps, often under milder conditions and with improved yields compared to uncatalyzed thermal methods.

Organocatalysis has also emerged as a powerful tool in heterocyclic synthesis. Brønsted acids, such as p-toluenesulfonic acid, can catalyze the condensation and cyclization steps in reactions like the Conrad-Limpach and Gould-Jacobs syntheses. Chiral organocatalysts could potentially be employed to achieve enantioselective synthesis of quinoline derivatives, although this is less relevant for the achiral target molecule itself, it could be important for the synthesis of chiral derivatives.

Transition metal catalysis, particularly with palladium, copper, and rhodium, has been extensively used for C-H activation and functionalization of quinoline rings. While often applied for derivatization, catalytic methods can also be employed in the primary synthesis. For instance, palladium-catalyzed coupling reactions could be envisioned to construct the quinoline scaffold from appropriately functionalized precursors.

Table 2: Potential Catalysts for the Synthesis of this compound

| Catalyst Type | Examples | Potential Application |

|---|---|---|

| Lewis Acids | ZnCl₂, FeCl₃, Sc(OTf)₃ | Catalysis of cyclocondensation reactions (e.g., Friedländer, Conrad-Limpach). |

| Brønsted Acids | p-Toluenesulfonic acid, H₂SO₄ | Catalysis of condensation and cyclization steps. |

| Organocatalysts | Proline derivatives, Chiral phosphoric acids | Potential for asymmetric synthesis of derivatives. |

| Transition Metals | Palladium, Copper, Rhodium complexes | C-H activation for functionalization, cross-coupling for scaffold assembly. |

Sustainable and Green Chemistry Considerations in this compound Preparation

While specific green chemistry protocols for the synthesis of this compound are not extensively detailed in publicly available literature, the broader field of quinoline and quinolin-4-one synthesis has seen significant advancements in sustainable practices. rsc.orgijpsjournal.com These general principles and methodologies are highly applicable to the preparation of complex quinolin-4-ones like the title compound. The primary goals of green chemistry in this context are to reduce waste, minimize the use of hazardous substances, improve energy efficiency, and utilize renewable resources. ijpsjournal.com

Key strategies in the green synthesis of quinoline derivatives often involve the use of environmentally benign catalysts and solvents, as well as energy-efficient reaction conditions. ijpsjournal.com For instance, the development of one-pot multicomponent reactions is a cornerstone of green quinoline synthesis, as it reduces the number of synthetic steps, minimizes waste from purification processes, and saves time and energy. researchgate.net

Catalytic Innovations for Greener Synthesis

The choice of catalyst is a critical factor in the sustainability of a synthetic route. Traditional methods for quinoline synthesis often rely on harsh acidic or basic conditions, which can generate significant waste and pose safety hazards. researchgate.net Modern approaches are increasingly focused on the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, thereby reducing catalyst waste and cost. Examples of such catalysts that have been explored for quinoline synthesis include:

Solid Acid Catalysts: Materials like silica-supported sulfuric acid or zeolites can replace corrosive liquid acids, offering easier handling and recyclability.

Nanocatalysts: The unique properties of nanoparticles, such as high surface area-to-volume ratios, can lead to enhanced catalytic activity and selectivity under milder conditions. nih.gov

Biocatalysts: Enzymes offer the potential for highly selective transformations under mild, aqueous conditions, representing a frontier in green chemical synthesis.

Alternative Solvents and Reaction Conditions

The selection of a solvent is another crucial aspect of green chemistry. Many traditional organic solvents are volatile, flammable, and toxic. Research into greener alternatives for quinoline synthesis has explored:

Water: As a non-toxic, non-flammable, and abundant solvent, water is an ideal medium for many organic reactions, particularly when coupled with appropriate catalysts.

Ionic Liquids: These salts, which are liquid at or near room temperature, have negligible vapor pressure and can often be recycled. They can act as both the solvent and the catalyst in some quinoline syntheses.

Solvent-Free Reactions: Conducting reactions in the absence of a solvent, often with mechanical grinding or heating of the neat reactants, represents the ultimate green approach to minimizing solvent waste. researchgate.net

Energy efficiency is also a key consideration. The use of microwave irradiation and ultrasound as alternative energy sources can significantly reduce reaction times and energy consumption compared to conventional heating methods. mdpi.com

Data on Green Synthesis Approaches for Quinolines

While specific data for this compound is not available, the following table illustrates general green chemistry approaches that have been successfully applied to the synthesis of various quinoline derivatives. These examples provide a framework for the potential development of a sustainable synthesis for the title compound.

| Catalytic System/Condition | Substrates | Solvent | Key Green Advantage(s) |

| p-Toluenesulfonic acid (p-TSA) | Anilines, β-ketoesters | Ethanol (B145695)/Water | Use of a less hazardous acid catalyst and greener solvents. researchgate.net |

| Nanoparticle Catalysts | 2-Aminoaryl ketones, alkynes | Water | High efficiency, recyclability of the catalyst, and use of water as a solvent. nih.gov |

| Microwave Irradiation | 2-Aminoaryl ketones, α-methylene carbonyls | Ethanol | Drastically reduced reaction times and energy savings. mdpi.com |

| Solvent-Free Conditions | 2-Aminoaryl ketones, carbonyl compounds | None | Elimination of solvent waste and simplified work-up procedures. researchgate.net |

The development of a truly sustainable and green synthesis for this compound would likely involve a combination of these strategies, such as a one-pot reaction using a recyclable catalyst in a green solvent or under solvent-free conditions, potentially aided by an alternative energy source like microwave irradiation. Continued research in this area is essential for minimizing the environmental impact of producing such valuable chemical compounds.

High Resolution Structural Elucidation and Spectroscopic Characterization of 6 Fluoro 8 Trifluoromethyl Quinolin 4 Ol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for 6-Fluoro-8-(trifluoromethyl)quinolin-4-ol Structural Analysis

NMR spectroscopy is a cornerstone technique for the elucidation of molecular structures in solution and the solid state. For this compound, a combination of one-dimensional and multi-dimensional NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, is essential for unambiguous assignment of all proton, carbon, and fluorine resonances, providing insights into the connectivity and spatial relationships of atoms within the molecule.

Multi-Dimensional NMR Techniques Applied to this compound

While specific multi-dimensional NMR data for this compound is not extensively available in the public domain, the application of standard techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental. These experiments would unequivocally establish the proton-proton and proton-carbon correlations, confirming the quinolinol backbone and the positions of the fluoro and trifluoromethyl substituents.

¹⁹F NMR is particularly informative for fluorinated compounds. The ¹⁹F NMR spectrum of this compound would be expected to show two distinct signals: one for the fluorine atom at the C6 position and another for the trifluoromethyl group at the C8 position. The chemical shifts of these signals are highly sensitive to the electronic environment, and their coupling patterns can provide further structural information. For instance, the fluorine at C6 would likely show coupling to adjacent aromatic protons. The sensitivity of the ¹⁹F chemical shift to the local environment makes it a valuable probe for studying intermolecular interactions and conformational changes. nih.gov

Based on analogous quinoline (B57606) structures, the following table provides predicted chemical shift ranges for the core nuclei of this compound. nih.govdergipark.org.tr

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H | 7.0 - 8.5 |

| ¹³C | 110 - 160 |

| ¹⁹F (C6-F) | -110 to -130 |

| ¹⁹F (C8-CF₃) | -60 to -70 |

Note: These are predicted ranges and actual experimental values may vary.

Solid-State NMR Characterization of this compound

Solid-state NMR (ssNMR) spectroscopy offers a powerful means to study the structure and dynamics of molecules in their crystalline or amorphous solid forms. nih.gov For this compound, techniques such as ¹³C and ¹⁹F Cross-Polarization Magic-Angle Spinning (CP-MAS) would provide detailed information about the molecular structure in the solid state. nih.govresearchgate.net These spectra can reveal the presence of different polymorphs, as distinct crystalline forms would result in different chemical shifts and peak multiplicities. nih.gov Furthermore, variable temperature ssNMR experiments could shed light on molecular dynamics, such as the rotation of the trifluoromethyl group within the crystal lattice. nih.govresearchgate.net

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragment Analysis of this compound

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement for this compound, allowing for the confirmation of its molecular formula, C₁₀H₅F₄NO.

Electron ionization (EI) or electrospray ionization (ESI) would be suitable methods to generate the molecular ion. The subsequent fragmentation in the mass spectrometer would likely involve characteristic losses of small molecules or radicals from the quinolinol core. Analysis of these fragmentation pathways can help to confirm the connectivity of the molecule. For example, the loss of CO is a common fragmentation pathway for quinolin-4-ones.

| Technique | Expected Observation |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement confirming the molecular formula C₁₀H₅F₄NO. |

| Electron Ionization (EI) or Electrospray Ionization (ESI) | Generation of the molecular ion peak [M]⁺ or [M+H]⁺. |

| Tandem Mass Spectrometry (MS/MS) | Characteristic fragmentation patterns, including potential loss of CO, F, or CF₃ radicals, providing structural confirmation. |

X-ray Diffraction Crystallography for Definitive 3D Structure Determination of this compound

Single-crystal X-ray diffraction is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline solid. mdpi.com This technique would provide precise atomic coordinates, bond lengths, bond angles, and torsion angles for this compound. nih.govnih.gov Such a detailed structure would confirm the planar nature of the quinoline ring system and the geometry of the substituents. nih.gov

| Parameter | Expected Value |

| Crystal System | Likely monoclinic or orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) or non-centrosymmetric |

| C-F Bond Length (Aromatic) | ~1.35 Å |

| C-F Bond Length (CF₃) | ~1.33 Å |

| C-O Bond Length | ~1.36 Å |

| Hydrogen Bonding | O-H···N or O-H···O interactions likely present |

Vibrational Spectroscopy (IR, Raman) and UV-Vis Spectroscopy for Electronic Structure Insights into this compound

Vibrational and electronic spectroscopy provide complementary information about the bonding and electronic structure of a molecule.

Infrared (IR) and Raman Spectroscopy are used to probe the vibrational modes of a molecule. dergipark.org.tr The IR and Raman spectra of this compound would exhibit characteristic bands corresponding to the stretching and bending vibrations of its functional groups. researchgate.net For instance, a broad absorption in the IR spectrum in the region of 3400-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. C=C and C=N stretching vibrations of the quinoline ring would appear in the 1650-1500 cm⁻¹ region. nih.gov The C-F stretching vibrations of the fluoro and trifluoromethyl groups would be expected in the 1350-1000 cm⁻¹ range. dergipark.org.trresearchgate.net Raman spectroscopy, being particularly sensitive to symmetric vibrations and non-polar bonds, would provide complementary information, especially for the aromatic ring vibrations. dergipark.org.trscielo.org.mx

UV-Vis Spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis absorption spectrum of this compound, likely recorded in a solvent like ethanol (B145695) or methanol, would show absorption bands in the ultraviolet and possibly the visible region. beilstein-journals.org These absorptions correspond to π→π* and n→π* electronic transitions within the aromatic quinoline system. beilstein-journals.org The positions and intensities of these bands are influenced by the substituents on the quinoline ring. The fluoro and trifluoromethyl groups, being electron-withdrawing, would be expected to cause a shift in the absorption maxima compared to unsubstituted quinolin-4-ol.

| Spectroscopic Technique | Wavenumber/Wavelength Range | Assignment |

| IR Spectroscopy | 3400-3200 cm⁻¹ | O-H stretch |

| 1650-1500 cm⁻¹ | C=C and C=N aromatic ring stretches | |

| 1350-1000 cm⁻¹ | C-F stretches (fluoro and trifluoromethyl) | |

| Raman Spectroscopy | 1650-1500 cm⁻¹ | Symmetric aromatic ring breathing modes |

| UV-Vis Spectroscopy | 250-400 nm | π→π* and n→π* electronic transitions |

Computational Chemistry and Theoretical Modeling of 6 Fluoro 8 Trifluoromethyl Quinolin 4 Ol

Quantum Mechanical Studies on the Electronic and Geometric Structures of 6-Fluoro-8-(trifluoromethyl)quinolin-4-ol

Quantum mechanical methods are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These studies can provide deep insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) for Molecular Orbital Analysis and Reactivity Prediction of this compound

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.gov It is frequently used to analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the energies of which are crucial for determining a molecule's chemical reactivity and kinetic stability. nih.gov The energy gap between HOMO and LUMO can indicate the molecule's polarizability and its tendency to undergo electronic transitions. nih.gov

Ab Initio Calculations for Thermochemical Properties of this compound

Ab initio calculations, which are based on first principles of quantum mechanics without the use of experimental data, are a standard approach for predicting the thermochemical properties of molecules. These properties include enthalpy of formation, entropy, and heat capacity. Such calculations are vital for understanding the stability and energy of a compound under various conditions. Although this methodology is well-established for organic molecules, specific ab initio studies detailing the thermochemical properties of this compound have not been found in published research.

Molecular Dynamics (MD) Simulations to Probe the Conformational Landscape and Solvation of this compound

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can reveal the conformational landscape of a molecule, showing its preferred shapes and flexibility. Furthermore, MD simulations are invaluable for studying solvation, as they can model the interactions between a solute molecule and solvent molecules, providing insights into solubility and the stability of the compound in different environments. arabjchem.org

MD simulations have been successfully applied to various halogenated quinoline (B57606) derivatives to understand their stability and interactions within biological systems, such as their binding to proteins. nih.govnih.gov These studies often analyze parameters like root-mean-square deviation (RMSD) to assess the stability of a molecule's conformation. nih.gov However, there are no specific MD simulation studies in the available literature that focus on the conformational analysis or solvation of this compound.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) models are statistical methods that aim to correlate the chemical structure of a series of compounds with their biological activity or physical properties. nih.gov These models are a cornerstone of modern drug design, allowing for the prediction of a novel compound's activity based on its structural features. mdpi.com

3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), are used to create a three-dimensional correlation between the structure of ligands and their biological activity. nih.gov Such models have been developed for various classes of quinoline derivatives to guide the synthesis of new compounds with enhanced potency. nih.govmdpi.com Despite the widespread use of these techniques in medicinal chemistry, no QSAR or SPR models specifically developed for or including this compound derivatives were identified in the reviewed literature. plos.orgmonash.edunih.gov

Molecular Docking and Binding Pose Analysis of this compound with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijprajournal.com It is widely used in drug discovery to predict how a small molecule (ligand), such as a quinoline derivative, might bind to the active site of a target protein. nih.gov The results of docking studies, often expressed as a docking score, can provide insights into the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein. orientjchem.org

Numerous molecular docking studies have been performed on a wide array of quinoline analogues to investigate their potential as inhibitors for various biological targets, including enzymes and receptors involved in cancer and infectious diseases. nih.govresearchgate.netnih.gov While these studies demonstrate the utility of docking for quinoline-based compounds, a search of the scientific literature did not yield any specific molecular docking studies or binding pose analyses for this compound.

Cheminformatics and Machine Learning Algorithms for Predictive Modeling in this compound Research

Cheminformatics involves the use of computational methods to analyze and manage large datasets of chemical information. In conjunction with machine learning algorithms, it can be used to build predictive models for a wide range of properties, including biological activity, toxicity, and physicochemical characteristics. These approaches are becoming increasingly important in drug discovery for screening virtual libraries of compounds and prioritizing candidates for synthesis and testing.

While cheminformatics and machine learning are broadly applied in the study of heterocyclic compounds, there is no specific research available that details the application of these predictive modeling techniques to this compound.

In Vitro Biochemical and Cellular Mechanisms of Action for 6 Fluoro 8 Trifluoromethyl Quinolin 4 Ol

Enzyme Kinetics and Inhibition Studies of 6-Fluoro-8-(trifluoromethyl)quinolin-4-ol in Cell-Free Systems

To understand the direct interaction of this compound with specific enzymes, cell-free assays would be the primary method. These studies would determine if the compound acts as an inhibitor or activator and characterize the nature of its interaction with the enzyme.

Hypothetical Enzyme Inhibition Data:

| Enzyme Target | IC50 (nM) | Ki (nM) | Mechanism of Inhibition |

| Kinase X | Data Not Available | Data Not Available | Data Not Available |

| Protease Y | Data Not Available | Data Not Available | Data Not Available |

| Phosphatase Z | Data Not Available | Data Not Available | Data Not Available |

These studies would involve incubating the purified enzyme with its substrate and varying concentrations of this compound. By measuring the rate of product formation, key kinetic parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax) would be determined in the presence and absence of the compound. This would elucidate whether the inhibition is competitive, non-competitive, or uncompetitive.

Receptor Binding and Ligand Displacement Assays for this compound

To determine if this compound interacts with cell surface or intracellular receptors, receptor binding and ligand displacement assays are crucial. These experiments would quantify the affinity of the compound for a specific receptor.

Hypothetical Receptor Binding Affinity:

| Receptor Target | Kd (nM) | Bmax (fmol/mg protein) |

| GPCR A | Data Not Available | Data Not Available |

| Nuclear Receptor B | Data Not Available | Data Not Available |

In a typical assay, a radiolabeled ligand with known affinity for the receptor is incubated with a preparation of cells or membranes expressing the receptor. The addition of increasing concentrations of unlabeled this compound would compete with the radiolabeled ligand for binding. The concentration of the compound that displaces 50% of the bound radioligand (IC50) is then used to calculate its binding affinity (Ki).

Modulation of Intracellular Signaling Pathways by this compound in Cultured Cells

The effect of this compound on intracellular signaling pathways would be investigated in cultured cells. Techniques such as Western blotting, ELISA, or reporter gene assays would be used to measure changes in the phosphorylation status or expression levels of key signaling proteins.

Potential Signaling Pathways Modulated:

MAPK/ERK Pathway: Changes in the phosphorylation of ERK1/2.

PI3K/Akt Pathway: Alterations in the phosphorylation of Akt and downstream targets.

NF-κB Pathway: Modulation of IκBα degradation and nuclear translocation of NF-κB.

Subcellular Localization and Intracellular Trafficking of this compound in Cellular Models

Understanding where this compound accumulates within a cell is key to identifying its potential targets and mechanism of action. This is often achieved by synthesizing a fluorescently labeled analog of the compound.

Common Subcellular Compartments for Investigation:

Nucleus

Mitochondria

Endoplasmic Reticulum

Cytosol

Confocal microscopy would be the primary technique to visualize the distribution of the fluorescently tagged compound within different cellular compartments.

Investigation of Transcriptional and Proteomic Changes Induced by this compound in Cell Lines

To obtain a global view of the cellular response to this compound, unbiased "omics" approaches are employed.

Transcriptomics (e.g., RNA-seq): This would reveal changes in gene expression patterns, identifying up- or down-regulated genes and pathways in response to compound treatment.

Proteomics (e.g., Mass Spectrometry): This would provide a snapshot of the cellular proteome, identifying changes in protein expression and post-translational modifications.

Advanced Cellular Imaging Techniques for Visualizing this compound Activity

Advanced imaging techniques can provide real-time, dynamic information about the effects of this compound in living cells.

FRET (Förster Resonance Energy Transfer) and BRET (Bioluminescence Resonance Energy Transfer): These techniques can be used to study protein-protein interactions or conformational changes in real-time, which may be modulated by the compound.

High-Content Imaging: This automated microscopy approach can be used to screen for various cellular phenotypes induced by the compound, such as changes in cell morphology, proliferation, or apoptosis.

Target Deconvolution and Validation Strategies for this compound

Identifying the direct molecular target(s) of this compound is a critical step.

Target Deconvolution Methods:

Affinity Chromatography: The compound is immobilized on a solid support to "pull down" its binding partners from a cell lysate.

Yeast Three-Hybrid System: A genetic method to identify protein-small molecule interactions.

Computational Approaches: Molecular docking and virtual screening can predict potential targets based on the compound's structure.

Once potential targets are identified, validation is essential. This can be achieved through techniques such as siRNA-mediated gene knockdown or CRISPR/Cas9 gene editing to confirm that the observed cellular effects of the compound are dependent on the identified target.

Analytical Methodologies for Research Scale Detection and Quantification of 6 Fluoro 8 Trifluoromethyl Quinolin 4 Ol

Chromatographic Separation Techniques for 6-Fluoro-8-(trifluoromethyl)quinolin-4-ol

Chromatographic methods are fundamental to the isolation, identification, and quantification of this compound in research settings. The selection of a specific technique is contingent upon the sample matrix, the required sensitivity, and the physicochemical properties of the analyte.

High-Performance Liquid Chromatography (HPLC) Coupled with Mass Spectrometry for this compound Purity and Quantification

High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (MS), stands as a primary tool for the analysis of this compound. This hyphenated technique offers high resolution, sensitivity, and specificity, making it ideal for purity assessment and accurate quantification in complex mixtures.

For the separation of quinoline (B57606) derivatives, reverse-phase HPLC is typically employed. A C18 column is a common choice for the stationary phase due to its hydrophobicity, which allows for effective retention and separation of moderately polar compounds like quinolin-4-ols. mdpi.com The mobile phase generally consists of a mixture of an aqueous component, often with a pH modifier such as formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency, and an organic solvent like acetonitrile (B52724) or methanol. Gradient elution is frequently utilized to ensure the efficient separation of the target compound from any impurities or other components in the sample matrix.

Mass spectrometry detection, following chromatographic separation, provides molecular weight information and fragmentation patterns, which are crucial for unequivocal identification. Electrospray ionization (ESI) is a suitable ionization source for this class of compounds, typically operating in positive ion mode to protonate the quinoline nitrogen.

Table 1: Illustrative HPLC-MS Parameters for this compound Analysis

| Parameter | Value |

| HPLC System | Standard High-Performance Liquid Chromatography System |

| Column | C18, 5 µm, 4.6 mm × 150 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 0.8 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 35 °C |

| Mass Spectrometer | Quadrupole Time-of-Flight (Q-TOF) |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Capillary Voltage | 3.5 kV |

| Fragmentor Voltage | 120 V |

| Mass Range | m/z 50-500 |

Gas Chromatography (GC) for Volatile Derivatives of this compound

Gas chromatography (GC) can be a viable alternative for the analysis of this compound, particularly when coupled with a mass spectrometer (GC-MS). However, the inherent polarity and low volatility of the quinolin-4-ol, due to the presence of the hydroxyl group, necessitate a derivatization step to convert it into a more volatile and thermally stable compound.

A common derivatization strategy for hydroxyl groups is silylation, using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This process replaces the active hydrogen of the hydroxyl group with a nonpolar trimethylsilyl (B98337) (TMS) group, thereby increasing the compound's volatility.

The derivatized analyte can then be separated on a nonpolar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column. The temperature program of the GC oven is optimized to ensure good separation and peak shape. The mass spectrometer allows for the identification of the derivatized compound based on its characteristic mass spectrum. For structurally similar compounds like quinoline, an inlet temperature of around 250°C has been found to be effective.

Table 2: Representative GC-MS Conditions for the Analysis of Derivatized this compound

| Parameter | Value |

| GC System | Gas Chromatograph with Mass Spectrometric Detector |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium |

| Oven Program | 100 °C (1 min hold), ramp to 280 °C at 15 °C/min, hold for 5 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-600 |

Spectrophotometric and Fluorometric Assays for this compound in Research Matrices

Spectrophotometric and fluorometric techniques offer simpler and often more rapid methods for the quantification of this compound, especially in well-defined research matrices where high selectivity is not the primary concern. These methods are based on the inherent ability of the quinoline ring system to absorb ultraviolet (UV) light and, in many cases, to exhibit fluorescence.

The UV-Vis absorption spectrum of quinoline derivatives typically shows distinct peaks in the UV region. For quantitative analysis, a wavelength of maximum absorbance (λmax) is selected, and the concentration is determined by constructing a calibration curve based on Beer-Lambert's law.

Many quinoline compounds are also naturally fluorescent, a property that can be exploited for highly sensitive quantification. rsc.orgnih.gov The rigid, conjugated structure of the quinoline core often leads to significant quantum yields. rsc.org Fluorometric analysis involves exciting the molecule at a specific wavelength and measuring the emitted light at a longer wavelength. For some quinoline derivatives, excitation wavelengths around 314-340 nm have been reported. rsc.orgresearchgate.net The introduction of the fluoro and trifluoromethyl groups can influence the photophysical properties, potentially shifting the excitation and emission maxima.

Table 3: Potential Spectroscopic Properties for this compound

| Parameter | Projected Value/Range |

| UV-Vis λmax | 220-250 nm and 300-350 nm |

| Molar Absorptivity (ε) | 10,000 - 50,000 M⁻¹cm⁻¹ |

| Fluorescence Excitation λex | ~320 nm |

| Fluorescence Emission λem | ~380-450 nm |

| Solvent | Ethanol (B145695) or Acetonitrile |

Note: These are projected values based on the analysis of similar quinoline derivatives and would require experimental verification for this compound.

Electrochemical and Biosensor Development for this compound Detection

Electrochemical methods and biosensors represent a frontier in the detection of specific organic molecules like this compound. These approaches can offer high sensitivity, portability, and the potential for real-time measurements.

The development of an electrochemical sensor would likely involve the immobilization of a recognition element on an electrode surface. For a quinoline derivative, this could involve molecularly imprinted polymers (MIPs) designed to specifically bind this compound. The binding event would then be transduced into a measurable electrical signal, such as a change in current, potential, or impedance.

Alternatively, the intrinsic electrochemical activity of the quinoline moiety could be exploited. The molecule may be oxidizable or reducible at a specific potential, allowing for direct detection using techniques like cyclic voltammetry or differential pulse voltammetry. The presence of the electron-withdrawing fluoro and trifluoromethyl groups would be expected to influence the redox potential of the molecule.

Biosensors could be developed by integrating a biological recognition element, such as an enzyme or an antibody, with a transducer. For instance, an enzyme that is inhibited by this compound could be used, where the degree of inhibition would correlate with the analyte concentration. While the development of such sensors is still in the research phase for many specific quinoline derivatives, the principles have been demonstrated for the detection of other quinoline-based compounds. researchgate.net

Comparative Academic Studies and Structure Activity Relationship Sar Analysis of 6 Fluoro 8 Trifluoromethyl Quinolin 4 Ol Derivatives

Elucidation of Key Structural Features of 6-Fluoro-8-(trifluoromethyl)quinolin-4-ol Influencing its Molecular Interactions

The molecular architecture of this compound suggests several key features that likely govern its interactions with biological targets. The quinolin-4-ol core serves as a fundamental scaffold. The hydroxyl group at the 4-position can act as both a hydrogen bond donor and acceptor, a critical feature for anchoring the molecule within a protein's binding pocket.

The substituents at the 6 and 8 positions are expected to significantly modulate the electronic and steric properties of the molecule.

6-Fluoro Group: The fluorine atom at the 6-position is a small, highly electronegative atom. Its presence can influence the acidity of the N-H bond in the quinoline (B57606) ring and the 4-hydroxyl group, potentially altering ionization states at physiological pH. Fluorine can also engage in favorable electrostatic and multipolar interactions with protein residues and may block metabolic pathways, thereby enhancing the compound's bioavailability and metabolic stability. In broader studies of fluoroquinolones, a fluorine atom at the C6 position has been associated with potent biological activity.

Systematic Chemical Modification and Evaluation of Analogues to Define SAR for this compound

To establish a definitive Structure-Activity Relationship (SAR) for this compound, a systematic chemical modification approach would be necessary. This would involve synthesizing a series of analogues where each key structural feature is altered and then evaluating their biological activity.

Table 1: Proposed Analogues for SAR Studies

| Modification Site | Proposed Modification | Rationale |

|---|---|---|

| 4-OH Group | O-Methylation (4-OCH3) | To probe the importance of the hydroxyl group as a hydrogen bond donor. |

| Replacement with Amino (4-NH2) | To evaluate the effect of a different hydrogen bonding group. | |

| 6-Fluoro Group | Replacement with Chloro (6-Cl) | To assess the impact of a larger, less electronegative halogen. |

| Replacement with Methyl (6-CH3) | To investigate the effect of an electron-donating group. | |

| 8-CF3 Group | Replacement with Methyl (8-CH3) | To compare the effect of a lipophilic but less electron-withdrawing group. |

The biological evaluation of these analogues against a specific target (e.g., a kinase, receptor, or enzyme) would allow for the generation of a QSAR model, quantifying the contribution of each structural modification to the observed activity.

Comparative Analysis of this compound with Related Quinoline Scaffolds in Academic Contexts

In the broader context of medicinal chemistry, the this compound scaffold can be compared with other well-studied quinoline and quinazoline (B50416) derivatives. For instance, its properties can be contrasted with 6,8-difluoro-quinolin-4-ol analogues to understand the specific contribution of the trifluoromethyl group over a second fluorine atom. While both are electron-withdrawing, the CF3 group is significantly more lipophilic and has a larger steric footprint.

A comparative analysis would likely reveal differences in target selectivity, potency, and pharmacokinetic profiles. For example, the enhanced lipophilicity conferred by the CF3 group might lead to better cell permeability but could also increase off-target effects or metabolic liabilities if not properly balanced.

Table 2: Comparative Properties of Related Scaffolds

| Scaffold | Key Features | Potential Impact on Activity |

|---|---|---|

| This compound | High lipophilicity, strong electron withdrawal at C8. | Potentially high potency and cell permeability. |

| 6,8-Difluoroquinolin-4-ol | Moderate lipophilicity, strong electron withdrawal at C8. | May exhibit different target selectivity due to smaller steric bulk. |

| 6-Fluoro-8-H-quinolin-4-ol | Lower lipophilicity compared to CF3 analogue. | Serves as a baseline to evaluate the impact of the C8 substituent. |

Design Principles for Modulating Specific Molecular Interactions of this compound

Based on the structural features of this compound, several design principles can be proposed to modulate its molecular interactions and thereby fine-tune its biological activity.

Targeting Hydrogen Bonding: The 4-hydroxyl group is a primary point for establishing hydrogen bonds. Converting it to an ester or ether could serve as a prodrug strategy or could be used to probe the necessity of this hydrogen bond donor for activity.

Exploiting Halogen Bonding: The fluorine at the 6-position could potentially participate in halogen bonding, a non-covalent interaction that is increasingly recognized in drug design. Modifications at this position could be used to either enhance or disrupt this interaction.

Modulating Lipophilicity and Sterics: The 8-trifluoromethyl group is a major determinant of the compound's lipophilicity and steric profile. Replacing it with other groups of varying size and electronic properties (e.g., -CN, -SO2CH3) would be a key strategy to optimize potency and selectivity, as well as to improve physicochemical properties like solubility.

Scaffold Hopping: While maintaining the key pharmacophoric elements (the hydrogen-bonding 4-OH and the substituted aromatic ring), the quinoline core could be replaced with other heterocyclic systems like quinazoline or benzoxazine (B1645224) to explore new chemical space and potentially discover novel intellectual property.

Future Prospects and Emerging Research Frontiers in 6 Fluoro 8 Trifluoromethyl Quinolin 4 Ol Research

Integration of Multi-Omics Data in Understanding 6-Fluoro-8-(trifluoromethyl)quinolin-4-ol Effects in Biological Systems

The advent of high-throughput "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers an unprecedented opportunity to elucidate the complex biological effects of chemical compounds. For this compound, a multi-omics approach can provide a systems-level understanding of its mechanism of action, potential therapeutic applications, and off-target effects.

Integrated multi-omics analysis can help in constructing comprehensive regulatory networks to understand the interactions and causal relationships between different molecular levels. nih.gov This approach can identify key molecules and pathways affected by this compound, potentially revealing novel biomarkers and therapeutic targets. nih.gov For instance, in the context of antimicrobial resistance, a significant area of research for fluoroquinolones, multi-omics data can unravel complex molecular mechanisms and help identify new drug targets.

Future research could employ a workflow that combines various omics datasets to gain deeper insights. This could involve using genomics to identify genetic predispositions to certain responses to the compound, transcriptomics to understand changes in gene expression, proteomics to analyze alterations in protein levels and post-translational modifications, and metabolomics to observe shifts in metabolic pathways. The prediction of drug sensitivity through the fusion of multi-omics data is a powerful tool in pharmacogenomics, enabling a more personalized approach to therapy. nih.gov

Table 1: Potential Applications of Multi-Omics in this compound Research

| Omics Field | Potential Application | Expected Insights |

| Genomics | Identifying genetic variants influencing compound response. | Understanding inter-individual variability in efficacy and toxicity. |

| Transcriptomics | Profiling gene expression changes in cells or tissues upon exposure. | Elucidating the primary and secondary cellular response pathways. |

| Proteomics | Analyzing protein expression and modification patterns. | Identifying direct protein targets and downstream signaling cascades. |

| Metabolomics | Characterizing changes in the cellular metabolome. | Revealing effects on metabolic pathways and potential biomarkers of exposure. |

Development of Advanced In Vitro Models for this compound Research

Traditional two-dimensional (2D) cell cultures often fail to recapitulate the complexity of human tissues, leading to poor prediction of in vivo drug efficacy and toxicity. The development of advanced in vitro models, such as three-dimensional (3D) cell cultures, organoids, and organ-on-a-chip platforms, represents a significant step forward in preclinical drug development. nih.gov

For this compound, these models can provide a more physiologically relevant context to study its effects. Organ-on-a-chip technology, which combines microfluidics with living cells, can mimic the structure and function of human organs, allowing for the investigation of drug absorption, distribution, metabolism, and excretion (ADME) in a controlled environment. frontiersin.org For example, a liver-on-a-chip model could be used to study the metabolism of this compound and identify potential drug-drug interactions. nih.gov

The zebrafish embryo model is another powerful tool for in vivo toxicity and efficacy screening of novel compounds. researchgate.net Studies have successfully used zebrafish embryos to evaluate the toxicity and anticancer activity of quinoline-derived trifluoromethyl alcohols. researchgate.net This model offers several advantages, including rapid development, optical transparency, and the ability to perform high-throughput screening. nih.govnih.gov The embryotoxic effects of quinoline (B57606) derivatives, such as Quinoline Yellow, have been investigated using zebrafish, providing direct evidence of developmental toxicity. nih.govresearchgate.netfrontiersin.org

Table 2: Comparison of Advanced In Vitro Models for this compound Research

| Model | Key Features | Potential Research Applications |

| 3D Cell Cultures/Organoids | Self-organized, three-dimensional structures that mimic organ architecture and function. | Studying tissue-specific responses and disease modeling. |

| Organ-on-a-Chip | Microfluidic devices containing living cells that replicate organ-level physiology. | Investigating ADME properties, drug-drug interactions, and multi-organ toxicity. frontiersin.orgresearchgate.net |

| Zebrafish Embryo Model | Rapidly developing, transparent vertebrate model. | High-throughput screening for toxicity, teratogenicity, and preliminary efficacy. researchgate.netnih.gov |

Synergistic Research Strategies for this compound in Interdisciplinary Fields

The therapeutic potential of this compound may be significantly enhanced through synergistic combinations with other agents. This is a particularly promising avenue in oncology, where fluoroquinolones have been shown to exhibit anticancer activity and can potentiate the effects of conventional chemotherapeutic drugs. nih.govekb.eg

Numerous in vitro studies have demonstrated that fluoroquinolones, when used in combination with established anticancer drugs, can lead to synergistic or additive effects, resulting in increased cancer cell death and potentially overcoming drug resistance. ekb.eg For example, ciprofloxacin (B1669076) has been shown to enhance the cytotoxic effects of some chemotherapy agents in various cancer cell lines. nih.gov The mechanisms behind this synergy are multifaceted and can include the inhibition of topoisomerase II, induction of apoptosis, and cell cycle arrest. nih.gov

Future research on this compound could explore its potential as a chemosensitizer in combination with a range of anticancer drugs. Such studies would involve in vitro screening against various cancer cell lines, followed by in vivo validation in animal models. The goal would be to identify effective combination therapies that could lead to improved treatment outcomes for cancer patients. researchgate.net

Table 3: Potential Synergistic Combinations for Fluoroquinolone Derivatives in Cancer Therapy

| Fluoroquinolone | Combination Agent | Cancer Model | Observed Effect |

| Ciprofloxacin | Cisplatin | Various cancer models | Enhanced cytotoxicity researchgate.net |

| Moxifloxacin | Doxorubicin | Various cancer models | Increased apoptosis researchgate.net |

| Levofloxacin | 5-Fluorouracil | Various cancer models | Synergistic anti-proliferative effect researchgate.net |

Unaddressed Challenges and Opportunities for Fundamental Academic Discoveries with this compound

Despite the potential of quinoline derivatives in drug discovery, several challenges remain. mdpi.com These challenges, however, also present opportunities for fundamental academic discoveries that could pave the way for the development of novel therapeutics.

One of the primary challenges is overcoming issues of toxicity and bioavailability that have led to the failure of many quinoline derivatives in clinical trials. A deeper understanding of the structure-activity relationships (SAR) and structure-toxicity relationships is crucial. mdpi.com For this compound, the presence of the trifluoromethyl group is known to affect properties such as lipophilicity, metabolic stability, and binding affinity, which can be both advantageous and challenging. hovione.commdpi.com The stabilizing role of the trifluoromethyl group has been noted in some quinoline derivatives, making them less sensitive to atmospheric oxygen. nih.gov

The functionalization of the quinoline ring is a key area of research, as modifications at different positions can significantly alter the biological activity of the compound. rsc.orgfrontiersin.org Exploring novel synthetic methodologies for the precise and selective functionalization of the this compound scaffold could lead to the discovery of new derivatives with improved therapeutic profiles. brieflands.com

Furthermore, the exploration of novel mechanisms of action is a significant opportunity. While many fluoroquinolones are known to target DNA gyrase and topoisomerase, investigating other potential cellular targets for this compound could open up new therapeutic avenues. The development of advanced analytical techniques will be instrumental in identifying these novel interactions and elucidating their biological consequences.

Q & A

Q. What are the standard synthetic routes for 6-Fluoro-8-(trifluoromethyl)quinolin-4-ol, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step protocols, such as:

- Quinoline Ring Formation : Cyclization of substituted aniline derivatives with fluorinated ketones via the Gould-Jacobs reaction under acidic conditions .

- Fluorination : Late-stage fluorination using agents like Selectfluor™ or DAST (diethylaminosulfur trifluoride) at controlled temperatures (0–40°C) to minimize side reactions .

- Trifluoromethylation : Radical trifluoromethylation via copper-mediated coupling or photoredox catalysis with CF₃I .

Optimization Tips : Monitor reaction progress via TLC/HPLC, adjust stoichiometry of fluorinating agents, and use inert atmospheres to stabilize intermediates .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection (≥97% purity threshold) .

- Structural Confirmation :

- Thermal Stability : Differential scanning calorimetry (DSC) to determine melting points (e.g., 252–253°C for analogs) .

Advanced Research Questions

Q. How do the fluorine and trifluoromethyl substituents influence the electronic properties and reactivity of this compound?

Methodological Answer:

- Electron-Withdrawing Effects : The 6-fluoro group increases electrophilicity at the 4-hydroxy position, enhancing hydrogen-bonding capacity. The 8-trifluoromethyl group stabilizes the quinoline ring via inductive effects, altering π-π stacking interactions in supramolecular assemblies .

- Reactivity Studies : Use density functional theory (DFT) to model charge distribution and predict sites for nucleophilic/electrophilic attack. Experimental validation via X-ray crystallography (e.g., analogs in ) can confirm computational findings.

Q. How can researchers resolve contradictions in reported CAS numbers or spectral data for this compound?

Methodological Answer:

- Cross-Referencing Databases : Compare entries in Reaxys, SciFinder, and PubChem. For example, conflicting CAS numbers (e.g., 68141-18-4 vs. 23779-96-6 ) may stem from registry errors or structural variants.

- Data Validation : Reproduce synthesis and compare spectral fingerprints (e.g., ¹⁹F NMR chemical shifts) with literature. Purity assays (HPLC) can rule out impurities causing discrepancies .

Q. What are the potential applications of this compound in medicinal chemistry or materials science?

Methodological Answer:

- Medicinal Chemistry : As a fluorinated quinoline, it may serve as a:

- Materials Science : Fluorine’s hydrophobicity and thermal stability make it suitable for:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.